molecular formula C15H16O2 B184439 1-Naphthyl valerate CAS No. 4298-98-0

1-Naphthyl valerate

Cat. No. B184439
CAS RN: 4298-98-0
M. Wt: 228.29 g/mol
InChI Key: GRGNAHUPACBFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

1-Naphthyl valerate has a molecular formula of C15H16O2 . The InChI string representation of its structure is InChI=1S/C15H16O2/c1-2-3-11-15(16)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 . The Canonical SMILES string is CCCCC(=O)OC1=CC=CC2=CC=CC=C21 .


Physical And Chemical Properties Analysis

1-Naphthyl valerate has a molecular weight of 228.29 g/mol . It has a melting point of 51-52°C and a boiling point of 280-283°C. The compound is soluble in organic solvents such as ethanol, methanol, and chloroform, but is insoluble in water.

Scientific Research Applications

Fungicidal Applications

Naphthalen-1-yl derivatives have shown potential in fungicidal applications . For example, the compound N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) has been studied for its inhibitory effects on the fungus Rhizoctonia solani .

Synthesis of Novel Organic Compounds

Naphthalen-1-yl derivatives, such as (naphthalen-1-yl-selenyl)acetic acid derivatives, have been synthesized for various research purposes . These novel compounds can have a range of applications, from medicinal chemistry to materials science.

Neurodegenerative Disease Research

1-Naphthyl valerate has been mentioned in the context of neurodegenerative disease research . Interactome maps, which elucidate protein function and disease mechanisms, have been generated using this compound, providing valuable insights into diseases like Alzheimer’s and Parkinson’s.

Mechanism of Action

properties

IUPAC Name

naphthalen-1-yl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-3-11-15(16)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGNAHUPACBFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401003
Record name 1-Naphthyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4298-98-0
Record name 1-Naphthyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthyl valerate
Reactant of Route 2
Reactant of Route 2
1-Naphthyl valerate
Reactant of Route 3
Reactant of Route 3
1-Naphthyl valerate
Reactant of Route 4
Reactant of Route 4
1-Naphthyl valerate
Reactant of Route 5
Reactant of Route 5
1-Naphthyl valerate
Reactant of Route 6
Reactant of Route 6
1-Naphthyl valerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.